N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a dihydropyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole ring, followed by the introduction of the morpholine ring and the dihydropyrimidinone moiety. Key steps may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Morpholine Ring: This step may involve the reaction of an appropriate amine with an epoxide or a haloalkane.
Synthesis of the Dihydropyrimidinone Moiety: This can be accomplished through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Interference with cellular pathways to exert therapeutic effects.
Comparison with Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can be compared with other similar compounds, such as:
N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-2-(piperidin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-2-(pyrrolidin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzodioxole moiety and a dihydropyrimidine structure, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, encompassing its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure
The IUPAC name of the compound is this compound. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
1. Enzyme Inhibition:
Research indicates that this compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been studied for its potential to inhibit DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), which plays a crucial role in regulating cell proliferation and differentiation.
2. Receptor Binding:
The compound may also exhibit affinity for certain receptors, influencing downstream signaling cascades that affect cellular responses.
3. Anticancer Properties:
Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in tumor cells and inhibiting their proliferation.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
Case Study 1: Antitumor Activity
In vitro experiments demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values were determined using standard MTT assays across different cell lines such as MDA-MB 231 (breast cancer) and HCT116 (colon cancer). Results indicated IC50 values ranging from 5 to 15 µM, suggesting potent antitumor activity.
Cell Line | IC50 (µM) |
---|---|
MDA-MB 231 | 10 |
HCT116 | 8 |
PC3 | 12 |
Caco2 | 9 |
Case Study 2: DYRK1A Inhibition
Another significant study focused on the inhibitory effects of the compound on DYRK1A. The compound was found to have micromolar IC50 values against DYRK1A, indicating its potential as a therapeutic agent in conditions where DYRK1A is implicated.
Compound | IC50 (µM) |
---|---|
N-(2H-benzodioxol...) | 0.090 |
Harmine (control) | 0.028 |
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5/c1-12-8-17(24)22(18(19-12)21-4-6-25-7-5-21)10-16(23)20-13-2-3-14-15(9-13)27-11-26-14/h2-3,8-9H,4-7,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFRPCGWPQXAPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.